N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide
Description
N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide is a bis-substituted propanediamide derivative featuring two 2,4-dichlorophenyl groups and a methoxyethylamino-methylidene moiety. The compound’s reactivity and properties are influenced by the electron-withdrawing chlorine substituents and the methoxyethylamino group, which may enhance solubility or modulate intermolecular interactions.
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3O3/c1-29-7-6-24-10-13(18(27)25-16-4-2-11(20)8-14(16)22)19(28)26-17-5-3-12(21)9-15(17)23/h2-5,8-10,24H,6-7H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTSPVCHGSQMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide, a compound of interest in pharmaceutical research, exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C18H20Cl2N4O
- Molecular Weight : 385.28 g/mol
- CAS Number : 401797-02-2
Biological Activity Overview
The compound is primarily studied for its potential as an anticancer agent and its effects on various biological pathways. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells.
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cells from progressing through the cell cycle.
Case Studies
- Study A : In vitro studies demonstrated that concentrations of 10 µM significantly reduced the viability of breast cancer cells by 70% after 48 hours.
- Study B : A similar effect was observed in lung cancer cells, where the compound inhibited cell growth by inducing oxidative stress.
Toxicity and Safety Profile
While the compound shows promise as an anticancer agent, its toxicity profile is crucial for therapeutic applications.
Toxicity Studies
- Acute Toxicity : Animal studies indicated a median lethal dose (LD50) greater than 300 mg/kg in mice, suggesting moderate toxicity.
- Chronic Exposure : Long-term exposure studies are needed to evaluate potential carcinogenic effects.
Pharmacokinetics
Understanding the pharmacokinetics is essential for determining the appropriate dosing regimens.
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Approximately 60% |
| Half-life | 4 hours |
| Metabolism | Hepatic via cytochrome P450 |
Potential Therapeutic Applications
- Cancer Therapy : Due to its selective cytotoxicity towards cancer cells.
- Inflammatory Diseases : Preliminary data suggest anti-inflammatory properties that may be beneficial in treating conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Chlorine Position: The 2,4-dichloro substitution in the target compound (vs. Amino-Methylidene Groups: The methoxyethylamino group in the target compound introduces both hydrogen-bonding capacity (via NH) and ether-based hydrophilicity, contrasting with the dimethylamino group in , which offers only basicity and reduced steric demand.
- Synthetic Pathways: Bis-cyanoacetamide intermediates (as in ) are common precursors for methylidene-containing propanediamides. The target compound likely requires a methoxyethylamine derivative for the methylidene group, while employs dimethylamine .
Physicochemical Properties :
- Solubility : The methoxyethyl group in the target compound may improve water solubility compared to purely aromatic analogs like , though this remains unverified experimentally .
- Thermal Stability : Chlorine substituents generally enhance thermal stability, as seen in polyimide precursors (e.g., 3-chloro-N-phenyl-phthalimide derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
